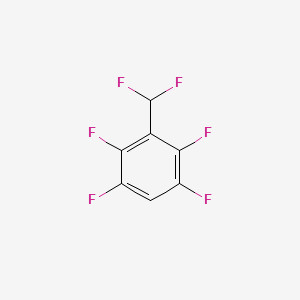

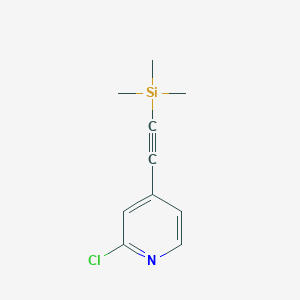

![molecular formula C15H18N2O3 B2558861 N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-37-9](/img/structure/B2558861.png)

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide, commonly known as AMPP, is a chemical compound with potential applications in scientific research. It is a member of the class of enamide compounds and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Characterization

- The synthesis of enaminones containing morpholine moieties involves refluxing with dimethylformamide dimethylacetal (DMF–DMA) without any solvent. These enaminones were then used to obtain dihydropyrimidinone derivatives with good yields through a simple and efficient method (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

- A study on the synthesis and antioxidant activity of hydrazone and thiosemicarbazide based on N-morpholinoacetic acid hydrazide demonstrated the compounds' ability to neutralize active forms of oxygen, showcasing their antioxidant properties (Nurkenov, Ibrayev, Satpaeva, Dauletzhanova, & Seilkhanov, 2018).

- Synthesis of 2,3-syn-diarylpent-4-enamides via acyl-Claisen rearrangements of substituted cinnamyl morpholines highlighted the chemical transformations leading to the synthesis of magnosalicin, a natural tetrahydrofuran neolignan (Dickson, Dittrich, & Barker, 2012).

Potential Applications in Biomedical Research

- Novel 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives, including those with morpholine groups, have been investigated for their cytotoxic effects against different human cell lines, particularly showing promise as anti-cancer agents inducing intrinsic apoptosis pathways in colon cancer cells (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, & Fakhr, 2014).

- The antibacterial and antifungal activities of 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide derivatives were assessed, with one particular derivative showing high activity against Streptococcus epidermidis, comparable to standard antibiotics (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).

Molecular Chemistry and Reaction Studies

- Studies on the reaction of morpholine with t-butyl acetoacetate under kinetic vs thermodynamic control conditions offer insights into product identification and molecular modeling, furthering understanding of chemical reaction dynamics (Cook & Kreeger, 2000).

- Research into diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted one-pot reactions with morpholine presents a method for achieving satisfactory yields and good diastereoselectivity in the production of these compounds (Liu, Zhang, Sun, & Yan, 2014).

Mechanism of Action

Target of Action

The primary targets of N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that This compound may also interact with various biological targets.

Mode of Action

The specific mode of action of This compound It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that This compound may interact with its targets in a way that leads to these effects.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Result of Action

The specific molecular and cellular effects of This compound Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

properties

IUPAC Name |

N-(2-acetyl-4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-15(19)16-14-5-4-12(10-13(14)11(2)18)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOXMFISNIKLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

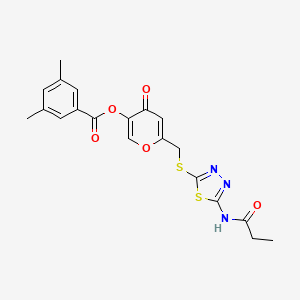

![ethyl 3-(3-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)ureido)propanoate](/img/structure/B2558778.png)

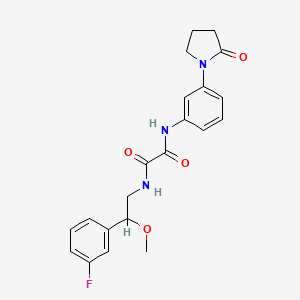

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)

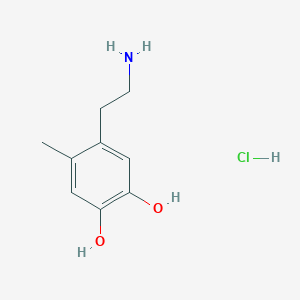

![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)

![5-(hydroxymethyl)-2-imino-N-(4-methoxyphenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2558792.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2558794.png)